molecular formula C17H12ClN5O2 B11941403 Clonazolam-d4

Clonazolam-d4

Cat. No.: B11941403
M. Wt: 357.8 g/mol
InChI Key: XJRGLCAWBRZUFC-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clonazolam-d4 is a deuterated analog of clonazolam, a triazolobenzodiazepine. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification and detection of clonazolam in various biological and environmental samples. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated clonazolam during mass spectrometry analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clonazolam-d4 involves the incorporation of deuterium atoms into the clonazolam molecule. The general synthetic route includes the following steps:

    Nitration: The starting material, 2-chlorobenzophenone, undergoes nitration to form 2-chloro-5-nitrobenzophenone.

    Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-aminobenzophenone.

    Cyclization: The amino compound undergoes cyclization with hydrazine to form the triazole ring, yielding clonazolam.

    Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Clonazolam-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, oxides, and substituted compounds.

Scientific Research Applications

Clonazolam-d4 has several scientific research applications:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of clonazolam in biological samples.

    Forensic Toxicology: Employed in the detection and analysis of clonazolam in forensic investigations.

    Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of clonazolam in the human body.

    Environmental Analysis: Used in monitoring the presence of clonazolam in environmental samples, such as water and soil.

Mechanism of Action

Clonazolam-d4, like clonazolam, enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the benzodiazepine site of the GABA-A receptor. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and resulting in sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

    Clonazolam: The non-deuterated analog of Clonazolam-d4.

    Flubromazolam: Another triazolobenzodiazepine with similar sedative effects.

    Deschloroetizolam: A dechlorinated analog of etizolam.

    Meclonazepam: An analog of clonazepam with similar pharmacological properties.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated compounds in mass spectrometry analysis .

Properties

Molecular Formula

C17H12ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C17H12ClN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D

InChI Key

XJRGLCAWBRZUFC-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)[N+](=O)[O-])C)Cl)[2H])[2H]

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.